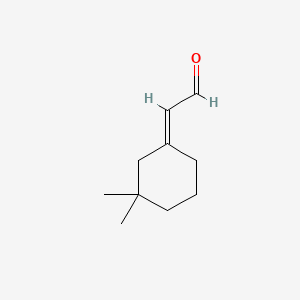
9H-カルバゾール-1-オール
概要
説明
9H-carbazol-1-ol is an organic compound belonging to the carbazole family, characterized by a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is notable for its hydroxyl group attached to the carbazole core, which imparts unique chemical properties and reactivity.
科学的研究の応用
9H-carbazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various carbazole derivatives, which are important in the development of organic electronic materials such as light-emitting diodes and photovoltaic devices .
Biology: In biological research, 9H-carbazol-1-ol derivatives have been studied for their potential as anticancer, antioxidant, and antimicrobial agents .
Medicine: Carbazole derivatives, including 9H-carbazol-1-ol, have shown promise in the treatment of diseases such as cancer and Alzheimer’s disease due to their ability to interact with specific molecular targets .
Industry: In the industrial sector, 9H-carbazol-1-ol is used in the production of dyes, polymers, and other materials that require stable, conjugated systems .
作用機序
Mode of Action
For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function . The specific interactions and resulting changes caused by 1-Hydroxycarbazole would require further investigation .
Biochemical Pathways
1-Hydroxycarbazole is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . This conversion involves the formation of 9H-carbazol-3-ol from the corresponding dihydrodiols .
Result of Action
Carbazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .
Action Environment
The action of 1-Hydroxycarbazole can be influenced by various environmental factors. For instance, the presence of biphenyl has been shown to enhance the yield of 1-Hydroxycarbazole during co-cultivation with certain bacterial strains
生化学分析
Biochemical Properties
9H-Carbazol-1-ol is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. The nature of these interactions is complex and multifaceted, involving a range of biomolecules .
Cellular Effects
The effects of 9H-Carbazol-1-ol on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 9H-Carbazol-1-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
9H-Carbazol-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors It may also affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: 9H-carbazol-1-ol can be synthesized through various methods. One common approach involves the Lewis acid-catalyzed ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. This reaction typically yields 1-hydroxycarbazole-2-carboxylates in high yields under mild conditions . Another method involves the demethylation of 1-methoxy-9H-carbazole using boron tribromide in dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of 9H-carbazol-1-ol often relies on the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the availability of coal tar as a byproduct in various industrial processes .
化学反応の分析
9H-carbazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: Oxidation of 9H-carbazol-1-ol can be achieved using various oxidizing agents, leading to the formation of quinone derivatives. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.
Substitution: Substitution reactions often occur at the nitrogen atom or the hydroxyl group. For instance, alkylation or acylation can be performed using alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Alkylated or acylated carbazole derivatives.
類似化合物との比較
- 2-Hydroxycarbazole
- 4-Hydroxycarbazole
- 3-Methylcarbazole
- 1-Methoxycarbazole
Uniqueness: 9H-carbazol-1-ol is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with molecular targets. This makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPAUIDFWFXLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210618 | |
| Record name | 1-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61601-54-5 | |
| Record name | 1-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic approaches to access 1-hydroxycarbazoles?
A1: Several strategies have been explored for the synthesis of 1-hydroxycarbazoles and their derivatives:
- Palladium-catalyzed cyclization: This approach offers a regioselective route to 1-hydroxycarbazoles under aerobic conditions. []
- Lewis acid-catalyzed benzannulation: This method employs 5-(indolyl)2,3-dihydrofuran acetals as starting materials and uses Lewis acids to promote an intramolecular ring-opening benzannulation reaction, yielding 1-hydroxycarbazole-2-carboxylates. []
- Anionic [4+2] cycloaddition: This approach utilizes furoindolones as starting materials and proceeds through an anionic [4+2] cycloaddition to afford 1-hydroxycarbazoles regioselectively. This strategy has been successfully applied to the synthesis of murrayafoline-A. [, ]
Q2: Can 1-hydroxycarbazoles be used as building blocks for more complex molecules?
A2: Yes, 1-hydroxycarbazoles serve as versatile synthons for constructing various heterocyclic systems. For example, they can be transformed into:
- Pyrano[2,3-a]carbazoles: These compounds are accessible through reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), ethyl 2-methylacetoacetate, or through multicomponent reactions involving benzaldehydes/isatins and malononitrile. [, , ]
- Furo[2,3-a]carbazoles: These derivatives can be synthesized by reacting 1-hydroxycarbazoles with compounds like chloroacetone or phenacyl bromide. [, ]
- Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles: These compounds are accessible through reactions with o-aminothiophenol. []
- Pyrazolino- and isoxazolo-[2,3-a]carbazoles: These fused heterocycles can be prepared by utilizing 2-acetyl-1-hydroxycarbazoles as starting materials. []
- Quinolino[2,3-a]carbazoles and pyrano[2,3-a]carbazoles: These compounds can be synthesized by reacting 1-hydroxycarbazoles with anthranilic acid or malonic acid, respectively. []
Q3: How does the reactivity of 1-hydroxycarbazole differ from carbazole?
A3: The presence of the hydroxyl group in 1-hydroxycarbazole significantly influences its reactivity compared to carbazole. This hydroxyl group:
- Enables facile acylation and alkylation: This allows for the introduction of various substituents at the 1-position, which can be further elaborated to access a diverse range of carbazole derivatives. [, , , , , , , ]
- Participates in hydrogen bonding: This property can affect the compound's solubility, stability, and interactions with biological targets. []
- Can undergo oxidation: This transformation leads to the formation of carbazolequinones, some of which are naturally occurring compounds like murrayaquinone A and koeniginequinone A. []
Q4: What is the role of trifluoroacetic acid in some reactions involving 1-hydroxycarbazole?
A4: Trifluoroacetic acid serves as a catalyst and promotes the condensation of 1-hydroxycarbazoles with various electrophiles, such as acetyl chloride, phenylpropiolic acid, and salicylic acid. [, , ]
Q5: Does 1-hydroxycarbazole exhibit any notable biological activity?
A5: Yes, 1-hydroxycarbazole demonstrates interesting biological activities, including:
- Mutagenic activity: Studies have shown that 1-hydroxycarbazole displays increased mutagenic activity compared to unsubstituted carbazole in the CHO/HGPRT assay, indicating its potential genotoxicity. []
- Fluorescence sensing: 1-Hydroxycarbazole can function as a fluorescent sensor for anions like fluoride and chloride due to its ability to engage in hydrogen bonding interactions. []
Q6: Are there any known natural products containing the 1-hydroxycarbazole scaffold?
A6: Yes, several natural products incorporate the 1-hydroxycarbazole core structure, including:
- Murrayafoline A: This bioactive compound has been isolated from the stems and leaves of Clausena emarginata. []
- Claulansine D and Mafaicheenamine E: These alkaloids have been synthesized utilizing 1-hydroxycarbazole-derived furo[3,4-b]carbazolones as key intermediates. []
Q7: What is the significance of studying the substrate specificity of carbazole 1,9a-dioxygenase (CARDO)?
A7: CARDO is an enzyme that catalyzes the degradation of various aromatic compounds, including carbazole. Understanding its substrate specificity provides valuable insights into:
- Biodegradation pathways: This knowledge can be applied to develop strategies for bioremediation of environmental pollutants. []
- Enzyme engineering: By modifying the active site of CARDO, researchers can potentially alter its substrate specificity and create enzymes with novel catalytic activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


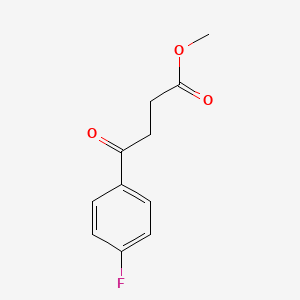
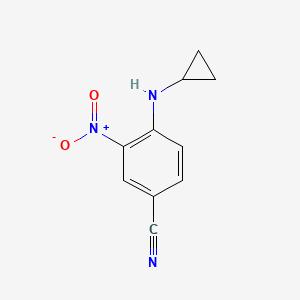

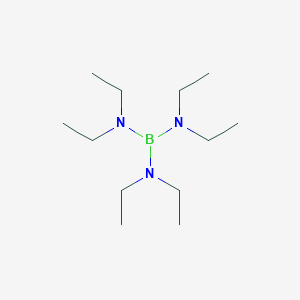
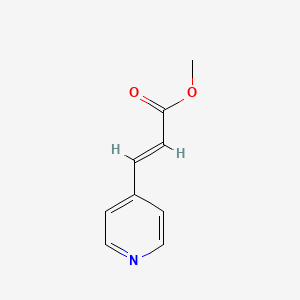
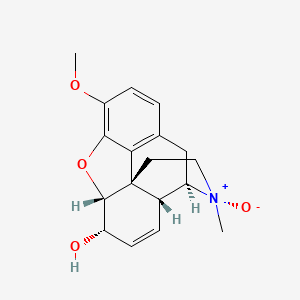
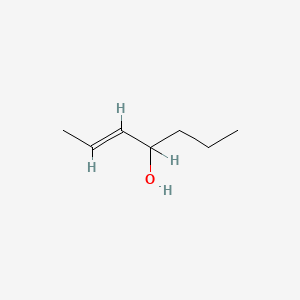
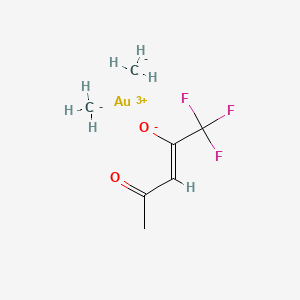
![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)
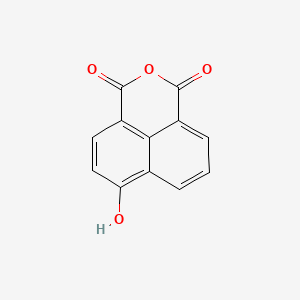
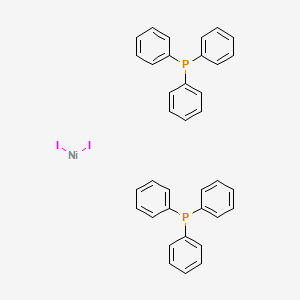

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1599266.png)
